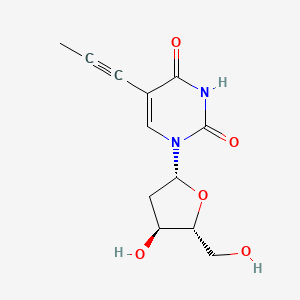

5-(1-Propynyl)-2'-deoxyuridine

描述

5-(1-Propynyl)-2’-deoxyuridine is a modified nucleoside analog where the uridine base is substituted with a propynyl group at the 5-position. This modification enhances the binding affinity and stability of nucleic acid duplexes, making it a valuable tool in molecular biology and therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with a propynyl halide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of 5-(1-Propynyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography are employed to isolate the desired product .

化学反应分析

Types of Reactions: 5-(1-Propynyl)-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of 5-(1-Propynyl)-2’-deoxyuridine, which can be used for further research and applications .

科学研究应用

5-(1-Propynyl)-2’-deoxyuridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of modified oligonucleotides with enhanced stability and binding affinity.

Biology: Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene regulation.

Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer treatments.

Industry: Utilized in the development of diagnostic assays and molecular probes for various applications

作用机制

The mechanism of action of 5-(1-Propynyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the duplex. The propynyl group at the 5-position of the uridine base increases the stacking interactions and overall stability of the nucleic acid structure. This modification can also affect the hydration and conformational properties of the duplex, leading to improved binding specificity and affinity .

相似化合物的比较

5-Methyl-2’-deoxyuridine: Another modified nucleoside with a methyl group at the 5-position, which also enhances stability but to a lesser extent compared to the propynyl group.

5-Bromo-2’-deoxyuridine: Contains a bromine atom at the 5-position, used in similar applications but with different chemical properties.

5-Iodo-2’-deoxyuridine: Similar to 5-Bromo-2’-deoxyuridine but with an iodine atom, offering unique reactivity and applications

Uniqueness of 5-(1-Propynyl)-2’-deoxyuridine: The propynyl group provides a significant increase in the stability and binding affinity of nucleic acid duplexes compared to other modifications. This makes 5-(1-Propynyl)-2’-deoxyuridine particularly valuable in applications requiring high specificity and stability .

属性

IUPAC Name |

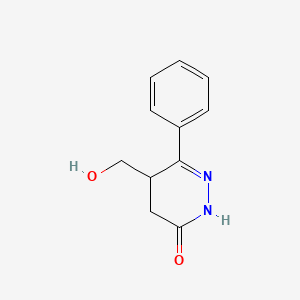

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,4,6H2,1H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJMJLXCBVKXNY-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333080 | |

| Record name | AG-H-37859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84558-94-1 | |

| Record name | 5-(1-Propynyl)-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84558-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Propynyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084558941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-H-37859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-(1-Propynyl)-2'-deoxyuridine advantageous for use in TFOs compared to unmodified TFOs?

A1: this compound (pdU) enhances the binding affinity and stability of TFOs to their target DNA sequences, particularly in the pyrimidine motif. This is crucial because unmodified TFOs often struggle to bind effectively under physiological conditions, requiring unnaturally low pH and high magnesium concentrations. Research has shown that pdU-modified TFOs form significantly more stable triplexes even at neutral pH and low magnesium concentrations [, , ]. This enhanced stability translates to improved performance in gene targeting experiments, with pdU-modified TFOs demonstrating a four-fold increase in mutation frequency compared to their unmodified counterparts [].

Q2: How does the propynyl group in pdU contribute to the increased stability of triplex formation?

A2: Solution structure analysis of an intramolecular DNA triplex containing pdU revealed that the propynyl group promotes enhanced stacking interactions []. The extended aromatic electron cloud of the propynyl group stacks effectively over neighboring nucleotides within the triplex structure, providing additional stability []. This enhanced stacking contributes to the overall increased stability of the triplex compared to unmodified TFOs.

Q3: Can pdU-modified TFOs induce targeted gene modification without being linked to DNA-reactive molecules like psoralen?

A3: Yes, research has shown that pdU-modified TFOs, unlike some other modified TFOs, are capable of inducing both DNA repair and recombination in cellular and acellular systems without the need for conjugation to DNA-damaging agents like psoralen []. This ability to stimulate site-specific gene modification without requiring a tethered DNA-reactive molecule makes pdU-modified TFOs a promising tool for gene targeting applications.

Q4: Are there other chemical modifications that can be combined with pdU in TFOs for enhanced gene targeting?

A4: Yes, studies have explored combining pdU with other modifications to further improve TFO efficacy. One notable example is the use of N3′→P5′ phosphoramidate (amidate) linkages in conjunction with pdU []. This combination was found to significantly enhance triplex formation under physiological conditions and resulted in levels of induced recombination comparable to those observed with purine motif TFOs, which are generally more effective than pyrimidine motif TFOs [].

Q5: Has this compound 5′-(α-P-borano) triphosphate (d5PUTPαB) been synthesized, and what is its relevance?

A5: Yes, d5PUTPαB has been successfully synthesized, with its two diastereomers separated via HPLC []. This is significant because it allows for the incorporation of the beneficial pdU modification into boranophosphate oligodeoxyribonucleotides (BP-ODNs) []. BP-ODNs possess unique properties, and the ability to incorporate pdU expands their potential applications in nucleic acid research. Furthermore, kinetic studies demonstrated that the Rp isomer of d5PUTPαB is efficiently utilized by MMLV reverse transcriptase, indicating its potential utility in enzymatic synthesis of modified DNA [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)